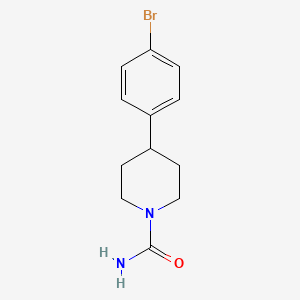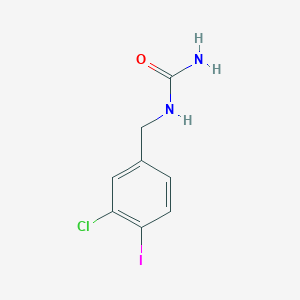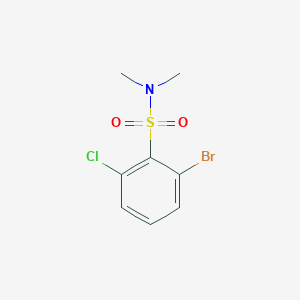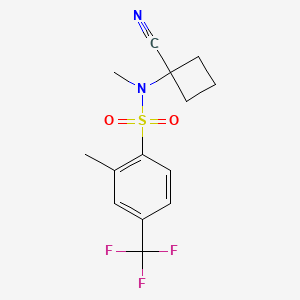
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
作用机制
The mechanism of action of Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. In cancer cells, it has been shown to induce apoptosis, or programmed cell death, by activating the caspase pathway. Inhibition of acetylcholinesterase activity may lead to increased levels of acetylcholine, which can have a range of effects on the nervous system.
Biochemical and Physiological Effects:
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. Inhibition of acetylcholinesterase activity may lead to increased levels of acetylcholine, which can affect neurotransmitter signaling in the nervous system. In materials science, it has been used as a precursor for the synthesis of metal-organic frameworks, which have potential applications in gas storage and separation.
实验室实验的优点和局限性
The advantages of using Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate in lab experiments include its relatively simple synthesis method and its potential applications in a range of scientific fields. However, its mechanism of action is not fully understood, which may limit its use in certain applications. Additionally, further research is needed to fully explore its potential advantages and limitations in different contexts.
未来方向
There are many potential future directions for research on Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate. In medicinal chemistry, it could be further explored as a potential anti-cancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy and safety. In biochemistry, it could be studied for its potential to inhibit other enzymes and signaling pathways. In materials science, it could be used as a precursor for the synthesis of new metal-organic frameworks with novel properties. Overall, further research is needed to fully explore the potential applications and limitations of Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate in different scientific fields.
合成方法
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate can be synthesized through a multi-step process involving the reaction of 4-bromo-2-nitrobenzoic acid with thiosemicarbazide, followed by reduction and esterification reactions. The final product is a white crystalline powder that is soluble in organic solvents.
科学研究应用
Methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate has been studied for its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. In biochemistry, it has been studied for its ability to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the regulation of neurotransmitters. In materials science, it has been explored for its potential use as a precursor for the synthesis of metal-organic frameworks.
属性
IUPAC Name |
methyl 4-bromo-2-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2S2/c1-16-10(15)9-3-2-8(12)4-7(9)5-17-11-14-13-6-18-11/h2-4,6H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIHYNVKGACHDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Br)CSC2=NN=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-methyl-N-[2-(2-methylpropoxy)ethyl]-1-pyrazin-2-ylpiperidin-4-amine](/img/structure/B6626517.png)
![6-bromo-N-[(5-methyl-1,3-oxazol-2-yl)methyl]-1H-benzimidazole-4-carboxamide](/img/structure/B6626523.png)
![2-[4-[2-(2-Methylpropoxy)ethyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B6626529.png)
![2-(1-ethylpyrazol-4-yl)-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-yl]acetamide](/img/structure/B6626532.png)
![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)


![3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)


![2-[2-Tert-butylsulfanylethyl(cyclopropyl)amino]ethanol](/img/structure/B6626578.png)
![Ethyl 4-amino-2-[(2-tert-butyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine-5-carboxylate](/img/structure/B6626593.png)
![(1S,2S)-2-(difluoromethyl)-N-[[4-(3-fluorophenyl)oxan-4-yl]methyl]cyclopropane-1-carboxamide](/img/structure/B6626596.png)
